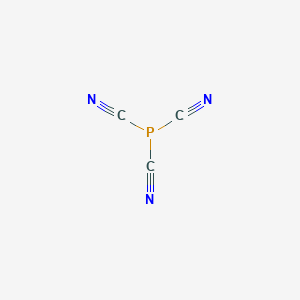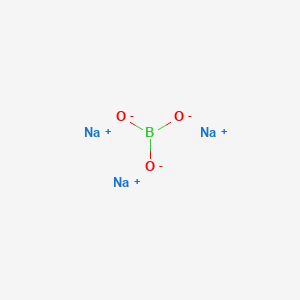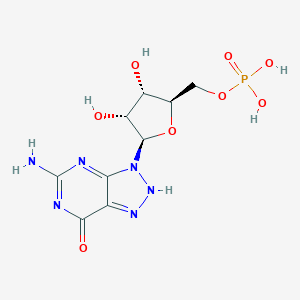
Tricyanophosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyanophosphine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a phosphorus-containing compound that has a unique structure and properties that make it an interesting molecule to study.
Aplicaciones Científicas De Investigación
Tricyanophosphine has a wide range of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. Tricyanophosphine has also been used as a building block in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tricyanophosphine is not well understood. However, it is believed to act as a nucleophile due to the presence of three cyano groups. It can also act as a Lewis base due to the lone pair of electrons on the phosphorus atom.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of tricyanophosphine are not well studied. However, it has been shown to be relatively non-toxic and has low acute toxicity. It is not known to have any significant effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of tricyanophosphine is its ease of synthesis. It can be synthesized in a laboratory setting using simple reagents. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many future directions for research on tricyanophosphine. One area of interest is its potential applications in catalysis and materials science. It may also have potential applications in the synthesis of new organic compounds. Further studies are needed to fully understand the mechanism of action of tricyanophosphine and its potential effects on the human body.
Conclusion:
In conclusion, tricyanophosphine is a phosphorus-containing compound that has potential applications in various fields. Its ease of synthesis and stability make it an interesting molecule to study. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
Tricyanophosphine can be synthesized by reacting triphenylphosphine with cyanogen bromide in the presence of a base. The reaction produces tricyanophosphine as a white crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
1116-01-4 |
|---|---|
Nombre del producto |
Tricyanophosphine |
Fórmula molecular |
C3N3P |
Peso molecular |
109.03 g/mol |
Nombre IUPAC |
dicyanophosphanylformonitrile |
InChI |
InChI=1S/C3N3P/c4-1-7(2-5)3-6 |
Clave InChI |
VXFKMOLPHLQGLH-UHFFFAOYSA-N |
SMILES |
C(#N)P(C#N)C#N |
SMILES canónico |
C(#N)P(C#N)C#N |
Otros números CAS |
1116-01-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Methyl-3-[(1-methylindol-3-yl)diselanyl]indole](/img/structure/B74030.png)


